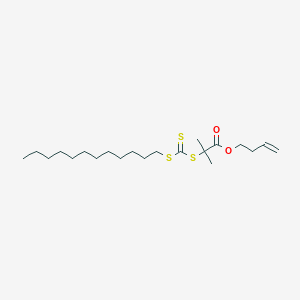
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a butenyl group, a dodecylthio group, and a carbonothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of but-3-en-1-ol with dodecylthiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more robust purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The butenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- But-3-en-1-yl dodecyl ester
- But-3-en-1-yl thiocarbonate
- But-3-en-1-yl methylpropanoate
Uniqueness
But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is unique due to the presence of both dodecylthio and carbonothioyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H38O2S3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3 |
Clave InChI |
PJYDHYBGYFGBRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






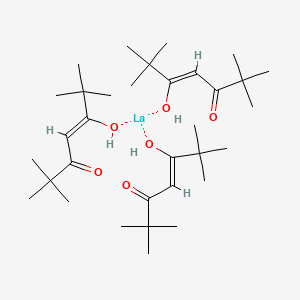

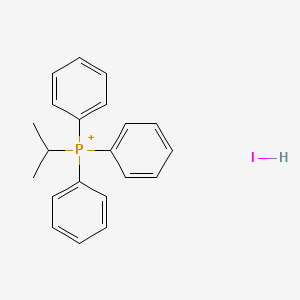
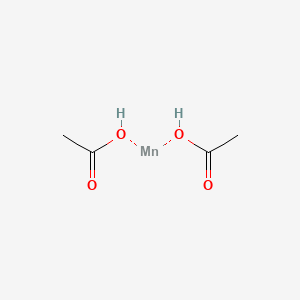

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

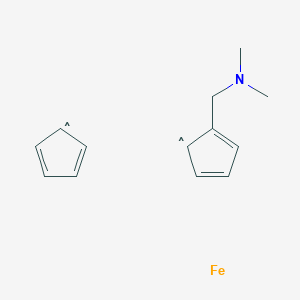

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
